(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with an o-tolyl (2-methylphenyl) group and an acrylamide side chain containing a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-6-4-5-7-15(13)19-22-23-20(27-19)21-18(24)11-9-14-8-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHYEYVVSFRBGI-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, focusing on various studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound features a unique structure that includes a thiadiazole ring, which is known for its diverse biological activities. The thiadiazole moiety contributes to the compound's stability and reactivity, making it a valuable scaffold in medicinal chemistry.
- Molecular Formula: C18H20N4O3S
- Molecular Weight: 374.44 g/mol
1. Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study focused on various 1,3,4-thiadiazole compounds indicated that they possess potent antibacterial and antifungal activities against a range of pathogens.
| Compound | Activity | Target Organisms |
|---|---|---|
| Compound A | High | Staphylococcus aureus |
| Compound B | Moderate | Escherichia coli |
| (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide | Significant | Various Gram-positive and Gram-negative bacteria |
In one study, the synthesized thiadiazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
2. Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been explored. Compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide have been shown to inhibit inflammatory mediators in vitro.
- Mechanism: Inhibition of COX enzymes
- Effects: Reduction in pro-inflammatory cytokine production
A notable study indicated that certain thiadiazole derivatives significantly reduced inflammation markers in animal models .
3. Anticancer Potential
The anticancer activity of compounds containing the thiadiazole scaffold has been a focal point in recent research. The compound has shown potential as a lead molecule for developing new anticancer agents.
| Study | Cancer Type | Findings |
|---|---|---|
| Study A | Colon Cancer | Induced apoptosis in cancer cells |
| Study B | Breast Cancer | Inhibited cell proliferation |
Research has indicated that (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide may induce apoptosis in various cancer cell lines through multiple pathways .
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Case Study 1: Evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
- Case Study 2: Investigated the anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound demonstrated a reduction in swelling comparable to established anti-inflammatory drugs.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi. The incorporation of the 3,4-dimethoxyphenyl group in (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide may enhance its antimicrobial activity due to the electron-donating effects of the methoxy groups, which can increase the lipophilicity and membrane permeability of the compound .
Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer properties. The compound's structure suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is critical for optimizing its pharmacological properties. SAR studies typically involve modifying different parts of the molecule to assess changes in biological activity. For instance:
- Modification of Substituents : Altering the substituents on the thiadiazole ring or the phenyl groups can lead to variations in potency and selectivity against specific biological targets.
- Diversity in Chemical Scaffolds : By synthesizing analogs with different heterocycles or functional groups, researchers can identify compounds with improved efficacy or reduced toxicity profiles .
Case Studies
Several case studies highlight the potential applications of thiadiazole-containing compounds:
- Antiviral Activity : A study demonstrated that certain thiadiazole derivatives exhibited antiviral activity against HIV and other viruses by inhibiting viral replication mechanisms. The incorporation of methoxy groups may enhance this activity by improving solubility and bioavailability .
- Anti-inflammatory Effects : Research has shown that thiadiazole derivatives can modulate inflammatory pathways. Compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide have been reported to reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases .
Data Table: Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Acrylamide Moiety
The 3,4-dimethoxyphenyl group distinguishes the target compound from analogs with single methoxy or hydroxyl substitutions:
Thiadiazole Core Modifications
The o-tolyl group at the 5-position of the thiadiazole ring contrasts with other substituents:
Anticancer Activity
- The 3,4-dimethoxy group may enhance DNA intercalation or topoisomerase inhibition compared to single-methoxy analogs.
- Compound 5a (): Shows potent cytotoxicity against HeLa cells (IC50 = 9.12 μM) through G2/M arrest and caspase activation. The target compound’s o-tolyl group may improve pharmacokinetics, extending half-life in vivo.
- Compound 7f (): Demonstrated pro-apoptotic effects, but the hydroxy-methoxy substitution pattern may limit its efficacy in hypoxic tumor environments.
Antifungal Activity
- (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide (): Exhibits moderate antifungal activity, highlighting the role of methoxy groups. However, replacing the dioxoisoindolin ring with a thiadiazole core (as in the target compound) likely shifts the activity toward anticancer mechanisms .
Structure-Activity Relationship (SAR) Analysis
Q & A
Basic: What synthetic methodologies are recommended for preparing (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide, and how are intermediates characterized?
Answer:
The synthesis involves multi-step organic reactions, leveraging heterocyclic chemistry and acrylamide coupling. Key steps include:
- Thiadiazole core formation : React 5-(o-tolyl)-1,3,4-thiadiazol-2-amine with POCl₃ under reflux (90°C, 3 hours) in the presence of a carboxylic acid derivative (e.g., 3,4-dimethoxyphenylacrylic acid) to form the thiadiazole backbone .
- Acrylamide coupling : Use acryloyl chloride or activated esters under basic conditions (e.g., triethylamine) to introduce the (E)-configured acrylamide group .
- Characterization :
- NMR : Confirm regiochemistry of the thiadiazole and stereochemistry of the acrylamide (e.g., coupling constants for trans double bonds).
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peaks).
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S vibrations (~680 cm⁻¹) .
Basic: What initial biological screening assays are appropriate for this compound?
Answer:
Prioritize assays based on structural analogs (e.g., thiadiazole-acrylamide hybrids):
- Anticancer activity :
- Antimicrobial screening :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Enzyme inhibition :
- Kinase assays : Prioritize tyrosine kinases (e.g., EGFR) due to acrylamide’s electrophilic reactivity .
Advanced: How might the compound induce apoptosis, and what mechanistic studies are needed to validate this?
Answer:
Structural analogs of thiadiazole-acrylamides trigger apoptosis via:
- Mitochondrial pathway : Disruption of ΔΨm (JC-1 staining) and cytochrome c release (western blot) .
- Reactive oxygen species (ROS) : Measure ROS levels via DCFH-DA fluorescence .
Experimental design : - Compare apoptosis markers (e.g., Annexin V/PI staining) in treated vs. untreated cells.
- Use inhibitors (e.g., Z-VAD-FMK for caspases) to confirm pathway specificity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
Focus on modifying key regions:
- Synthesize derivatives via parallel synthesis.
- Screen in dose-response assays (IC₅₀ determination) .
Advanced: How should researchers resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?
Answer:
Contradictions may arise from:
- Assay conditions : Variability in cell lines, serum concentrations, or incubation times.
- Compound stability : Degradation in DMSO stock solutions (validate via HPLC at t = 0 and t = 24h) .
Resolution steps :
Standardize protocols : Use identical cell lines/media across labs.
Dose-response validation : Repeat assays with freshly prepared stocks.
Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
Advanced: What computational strategies predict target binding modes and pharmacokinetic properties?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR; PDB: 1M17). Prioritize hydrogen bonds with thiadiazole N-atoms and hydrophobic contacts with o-tolyl .
- ADMET prediction :
- Lipophilicity : Calculate logP (e.g., XLogP3 >3 suggests blood-brain barrier penetration).
- Metabolism : Screen for CYP3A4/2D6 substrates using SwissADME .
Advanced: How can X-ray crystallography or NMR resolve structural ambiguities in derivatives?
Answer:
- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., DMSO/water). Resolve bond angles/confirm E configuration of acrylamide .
- NOESY NMR : Detect spatial proximity between thiadiazole protons and acrylamide groups to validate conformation .
Advanced: What strategies mitigate toxicity concerns in preclinical development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
